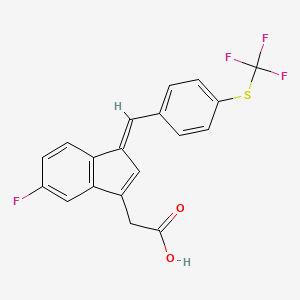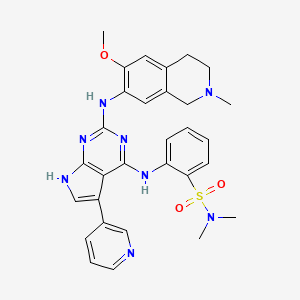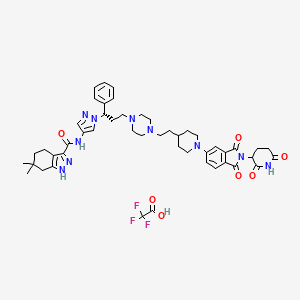
Insecticidal agent 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Insecticidal agent 3 is a multichitinase inhibitor that belongs to the class of insect growth regulators (IGRs). It exhibits significant insecticidal activity against lepidopteran pests by interfering with their normal growth and molting processes . This compound has shown promising results in controlling pests such as the Asian corn borer (Ostrinia furnacalis) and the diamondback moth (Plutella xylostella) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 3 involves the preparation of benzo[d][1,3]dioxole-6-benzamide derivatives. The synthetic route typically includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Benzamide formation: The benzo[d][1,3]dioxole core is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Functionalization: Further functionalization of the benzamide derivative is carried out to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Insecticidal agent 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Insecticidal agent 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying multichitinase inhibition and insect growth regulation.
Biology: The compound is employed in research on insect physiology and development, particularly in understanding the mechanisms of molting and growth.
Industry: Used in the formulation of insecticides for agricultural and pest control purposes.
Mechanism of Action
The mechanism of action of insecticidal agent 3 involves the inhibition of multichitinase enzymes, specifically Of ChtI, Of ChtII, and Of Chi-h, with inhibition constants (Ki) of 0.8 μM, 11.9 μM, and 2.3 μM, respectively . By inhibiting these enzymes, the compound disrupts the normal growth and molting processes of insects, leading to their death .
Comparison with Similar Compounds
Insecticidal agent 3 can be compared with other insect growth regulators such as:
Methoprene: Another IGR that mimics juvenile hormone and disrupts insect development.
Pyriproxyfen: An IGR that interferes with the hormonal regulation of insect growth.
Diflubenzuron: A chitin synthesis inhibitor that prevents the formation of the insect exoskeleton.
This compound is unique in its specific inhibition of multichitinase enzymes, making it highly effective against certain lepidopteran pests .
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
heptyl 6-[(4-ethylbenzoyl)amino]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C24H29NO5/c1-3-5-6-7-8-13-28-24(27)19-14-21-22(30-16-29-21)15-20(19)25-23(26)18-11-9-17(4-2)10-12-18/h9-12,14-15H,3-8,13,16H2,1-2H3,(H,25,26) |
InChI Key |
MHPYVTDYRRDITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)CC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)
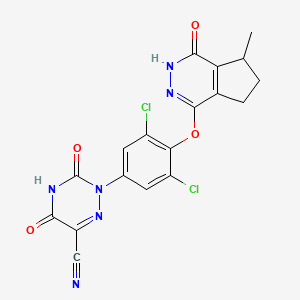

![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
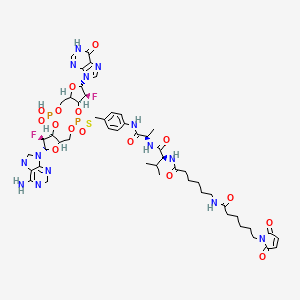
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
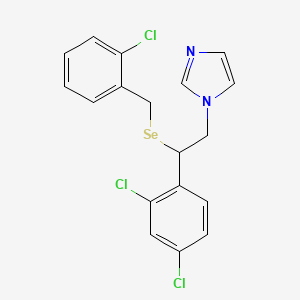
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)

